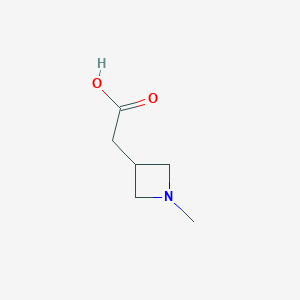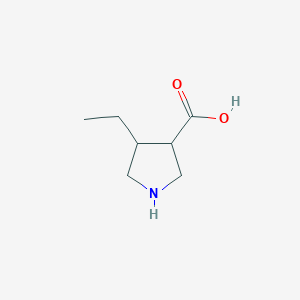
2-(1-Methylazetidin-3-yl)acetic acid
Overview
Description
2-(1-Methylazetidin-3-yl)acetic acid, also known as Sarcosine, is a naturally occurring amino acid that is found in various tissues and fluids of the human body. It is also present in certain foods such as turkey, legumes, and egg yolks. Sarcosine has been the subject of numerous scientific studies due to its potential therapeutic benefits in various diseases.
Mechanism of Action
2-(1-Methylazetidin-3-yl)acetic acid acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound enhances the activity of the NMDA receptor by binding to the glycine site, thereby increasing the influx of calcium ions into the cell. This leads to an increase in the production of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative stress. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
2-(1-Methylazetidin-3-yl)acetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. However, this compound has a short half-life in the body, which can make it difficult to achieve therapeutic concentrations. In addition, this compound can be rapidly metabolized by the liver, which can limit its bioavailability.
Future Directions
There are several future directions for research on 2-(1-Methylazetidin-3-yl)acetic acid. One area of interest is the potential use of this compound as a biomarker for prostate cancer. Another area of interest is the development of this compound-based therapies for schizophrenia and depression. Additionally, there is ongoing research on the use of this compound as a neuroprotective agent in Alzheimer's disease. Finally, there is interest in the development of this compound analogs that may have improved pharmacokinetic properties and therapeutic efficacy.
Scientific Research Applications
2-(1-Methylazetidin-3-yl)acetic acid has been found to have potential therapeutic benefits in various diseases, including prostate cancer, schizophrenia, depression, and Alzheimer's disease. In prostate cancer, this compound has been shown to promote tumor growth and invasion, making it a potential target for cancer therapy. In schizophrenia, this compound has been found to improve symptoms such as cognitive impairment and negative symptoms. In depression, this compound has been shown to enhance the efficacy of antidepressant medications. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce oxidative stress.
properties
IUPAC Name |
2-(1-methylazetidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIDVNYQQPRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)



![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B3232552.png)
![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B3232609.png)